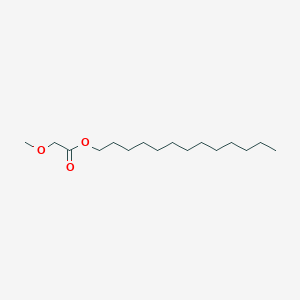
Methoxyacetic acid, tridecyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. It is an ester derived from methoxyacetic acid and tridecanol. Esters are known for their pleasant odors and are often used in fragrances and flavorings .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methoxyacetic acid tridecyl ester can be synthesized through esterification, a reaction between methoxyacetic acid and tridecanol in the presence of a catalyst. The reaction typically involves heating the carboxylic acid and alcohol with a mineral acid catalyst, such as sulfuric acid, to form the ester and water . The reaction is reversible and requires careful control of conditions to drive the reaction to completion.
Industrial Production Methods
Industrial production of methoxyacetic acid tridecyl ester follows similar principles but on a larger scale. The process involves continuous esterification in a reactor, with the removal of water to shift the equilibrium towards ester formation. The product is then purified through distillation to obtain the desired ester .
Análisis De Reacciones Químicas
Types of Reactions
Methoxyacetic acid tridecyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back into methoxyacetic acid and tridecanol in the presence of an acid or base.
Transesterification: The ester can react with another alcohol to form a different ester and alcohol.
Oxidation and Reduction: While esters are generally stable, they can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis involves heating the ester with water and a strong acid catalyst, such as hydrochloric acid.
Transesterification: This reaction requires an alcohol and a catalyst, such as sodium methoxide or sulfuric acid.
Major Products Formed
Hydrolysis: Methoxyacetic acid and tridecanol.
Transesterification: A different ester and alcohol, depending on the reactants used.
Aplicaciones Científicas De Investigación
Methoxyacetic acid tridecyl ester has various applications in scientific research:
Mecanismo De Acción
The mechanism of action of methoxyacetic acid tridecyl ester involves its ability to undergo hydrolysis, releasing methoxyacetic acid and tridecanol. Methoxyacetic acid can then interact with various molecular targets and pathways, influencing cellular processes. The ester itself can penetrate biological membranes, making it useful in drug delivery applications .
Comparación Con Compuestos Similares
Similar Compounds
- Methoxyacetic acid ethyl ester
- Methoxyacetic acid methyl ester
- Methoxyacetic acid butyl ester
Uniqueness
Methoxyacetic acid tridecyl ester is unique due to its longer alkyl chain, which imparts different physical and chemical properties compared to shorter-chain esters. This longer chain enhances its hydrophobicity and ability to interact with lipid membranes, making it particularly useful in applications requiring membrane permeability .
Propiedades
Fórmula molecular |
C16H32O3 |
|---|---|
Peso molecular |
272.42 g/mol |
Nombre IUPAC |
tridecyl 2-methoxyacetate |
InChI |
InChI=1S/C16H32O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-19-16(17)15-18-2/h3-15H2,1-2H3 |
Clave InChI |
CKSSVZRFQQDWTR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCOC(=O)COC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


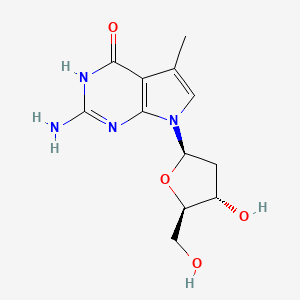
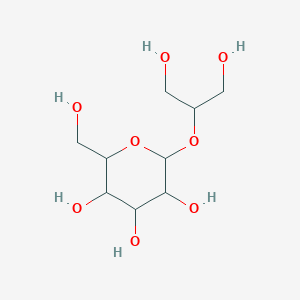
![6-amino-N-[(E)-hydrazinylidenemethyl]pyridine-3-carboxamide](/img/structure/B13403797.png)
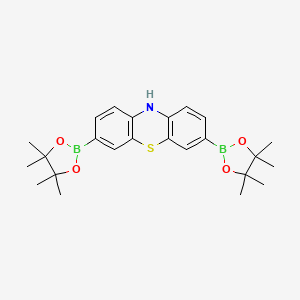
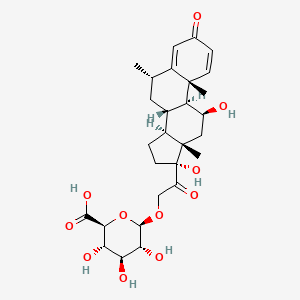
![1-[(2R,4S,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13403806.png)
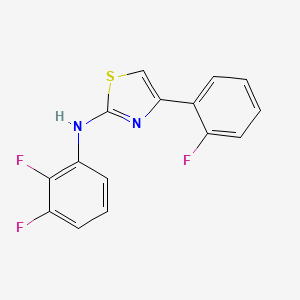
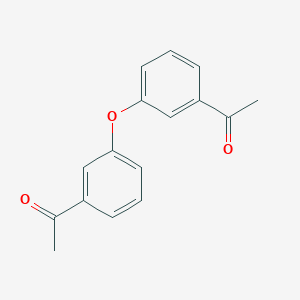
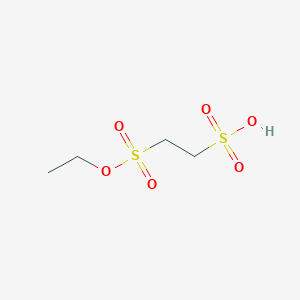
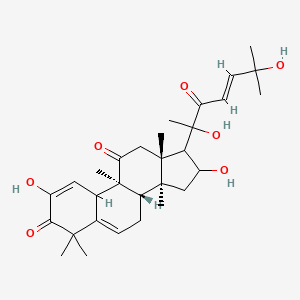
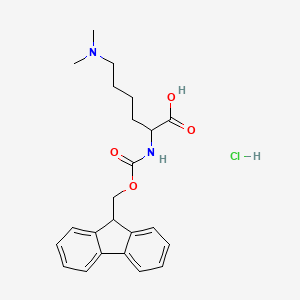
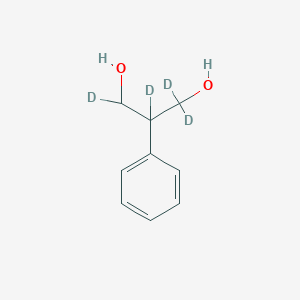
![1,3,2-Dioxaborolane, 2-[2,3-dihydro-7-(methoxymethoxy)-1-methyl-1H-benz[e]inden-9-yl]-4,4,5,5-tetramethyl-](/img/structure/B13403856.png)
![(1R,3aR,5aR,5bR,7aR,9S,11aR,11bR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-ol](/img/structure/B13403876.png)
